Cas no 186792-13-2 (4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one)

4-Bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core with bromo, methoxy, and methyl substituents. This structure lends itself to applications in pharmaceutical and agrochemical research, particularly as a versatile intermediate in the synthesis of bioactive molecules. The bromo group offers reactivity for further functionalization via cross-coupling reactions, while the methoxy and methyl substituents enhance stability and influence electronic properties. Its well-defined molecular framework makes it valuable for structure-activity relationship (SAR) studies. The compound is typically characterized by high purity and consistent performance, ensuring reliability in synthetic workflows. Suitable for controlled environments, it requires handling under standard safety protocols for halogenated organics.
4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one structure
186792-13-2 structure
商品名:4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one
CAS番号:186792-13-2
MF:C6H7N2O2Br
メガワット:219.036
MDL:MFCD18324613
CID:2921697

4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

    • 4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one
    • MDL: MFCD18324613

4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B429455-10mg
4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one
186792-13-2
10mg
$ 50.00 2022-06-07
OTAVAchemicals
6631484-50MG
4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one
186792-13-2 95%
50MG
$115 2023-07-04
OTAVAchemicals
6631484-1000MG
4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one
186792-13-2 95%
1g
$557 2023-07-04
TRC
B429455-50mg
4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one
186792-13-2
50mg
$ 185.00 2022-06-07
Chemenu
CM512684-1g
4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one
186792-13-2 97%
1g
$436 2023-03-07
OTAVAchemicals
6631484-250MG
4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one
186792-13-2 95%
250MG
$230 2023-07-04
TRC
B429455-100mg
4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one
186792-13-2
100mg
$ 295.00 2022-06-07

4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one 関連文献

4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-oneに関する追加情報

4-Bromo-5-Methoxy-2-Methyl-2,3-Dihydropyridazin-3-One: A Comprehensive Overview

The compound 4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one, identified by the CAS number 186792-13-2, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of dihydropyridazines, which are known for their unique electronic properties and versatile reactivity. The presence of substituents such as bromine, methoxy, and methyl groups at specific positions on the dihydropyridazine ring imparts distinct chemical and biological characteristics to the molecule.

Recent studies have highlighted the importance of dihydropyridazine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The 4-bromo group in this compound plays a crucial role in modulating the electronic environment of the molecule, making it a promising candidate for further exploration in medicinal chemistry. Additionally, the 5-methoxy substituent contributes to enhanced solubility and stability, which are critical factors for drug delivery systems.

The synthesis of 4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one involves a multi-step process that typically includes nucleophilic aromatic substitution and cyclization reactions. Researchers have optimized these steps to achieve higher yields and better purity levels. The methyl group at position 2 further stabilizes the dihydropyridazine ring through steric effects, which is essential for maintaining the molecule's structural integrity during various chemical transformations.

In terms of biological activity, this compound has shown potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways. Furthermore, its selectivity towards certain cellular targets suggests that it could be developed into a targeted therapy for chronic inflammatory diseases. The combination of bromine and methoxy groups enhances its bioavailability, making it a strong candidate for preclinical trials.

The application of computational chemistry tools has provided deeper insights into the molecular interactions of 4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one. Quantum mechanical calculations have revealed that the bromine atom at position 4 significantly influences the molecule's electronic distribution, which is critical for its binding affinity with biological targets. These findings have been corroborated by experimental data from recent studies published in leading chemistry journals.

In conclusion, 4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one (CAS No. 186792-13-2) represents a valuable addition to the arsenal of bioactive compounds with potential applications in drug development. Its unique structure and promising biological activity make it a subject of ongoing research interest. As advancements in synthetic methodologies and computational modeling continue to evolve, this compound is expected to pave the way for innovative therapeutic solutions in the near future.

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